An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzaldehyde
An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-methylbenzaldehyde, also known by synonyms such as 4-hydroxy-o-tolualdehyde and m-cresol-4-aldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₂.[1] Structurally, it consists of a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and a methyl group (-CH₃). At room temperature, it typically presents as a white to off-white or pale yellow crystalline solid.[2][3][4] This guide provides a comprehensive overview of its key physical properties, detailed experimental protocols for their determination, and a logical workflow for its purification and characterization.
Core Physical and Chemical Properties
The physical characteristics of 4-Hydroxy-2-methylbenzaldehyde are crucial for its application in organic synthesis, serving as an intermediate in the manufacturing of pharmaceuticals, dyes, and fragrances.[2] A summary of its key properties is presented below.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₈H₈O₂ | - | [1][2][5][6][7][8] |
| Molecular Weight | 136.15 | g/mol | [1][2][5][6][7][8] |
| CAS Number | 41438-18-0 | - | [1][5][7][8] |
| Appearance | White to off-white/pale yellow crystalline solid/powder | - | [2][3][4] |
| Melting Point | 104-107 / 45-47 | °C | [2] |
| Boiling Point | 265.5 (at 760 mmHg) / 121-122 | °C | [2] |
| Density | 1.175 / 1.2±0.1 | g/cm³ | [4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (alcohols, ethers, ketones, oil) | - | [2][3][4] |
| Flash Point | 110.4 | °C | |
| Refractive Index | 1.601 | - | |
| LogP (Octanol/Water Partition Coefficient) | 1.513 | - | [5] |
Experimental Protocols
The determination of the physical properties of a compound like 4-Hydroxy-2-methylbenzaldehyde follows standard laboratory procedures. Below are detailed methodologies for key characterization experiments.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline 4-Hydroxy-2-methylbenzaldehyde is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated metal block heater).
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10]
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid mass has turned into a clear liquid. The melting point is reported as the range T1-T2.[3][5]
Boiling Point Determination
For solid compounds, the boiling point is determined at a specific pressure, as it is the temperature where the vapor pressure of the liquid equals the external pressure.
Methodology (Micro Scale):
-
Sample Preparation: A small amount of 4-Hydroxy-2-methylbenzaldehyde (enough to fill a small test tube or fusion tube to a depth of about 1-2 cm) is required.[11]
-
Apparatus Setup: The sample is placed in the fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11][12] This setup is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid like paraffin oil.[12][13]
-
Heating and Observation: The apparatus is heated gently. As the liquid heats, trapped air will bubble out of the inverted capillary. Heating continues until a rapid and continuous stream of bubbles emerges, indicating the vapor of the substance is escaping.[12][13]
-
Data Recording: The heat source is removed. The liquid and apparatus are allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13]
Solubility Determination
Solubility is assessed qualitatively based on the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[14]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be used, such as water (polar, protic), ethanol (polar, protic), acetone (polar, aprotic), and hexane (non-polar).
-
Procedure: Approximately 25 mg of 4-Hydroxy-2-methylbenzaldehyde is placed in a small test tube.[7]
-
The chosen solvent is added dropwise (e.g., in 0.25 mL portions) while vigorously shaking or agitating the mixture after each addition.[7]
-
Observations are made to determine if the solid dissolves completely. The compound is classified as soluble, slightly soluble, or insoluble based on the amount of solvent required to dissolve the sample.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]
Methodology (Thin Solid Film):
-
Sample Preparation: A small amount (approx. 50 mg) of 4-Hydroxy-2-methylbenzaldehyde is placed in a small vial.[2] A few drops of a volatile solvent (e.g., methylene chloride or acetone) are added to completely dissolve the solid.[2][16]
-
Film Deposition: A single drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[2] The thickness of the film can be adjusted by adding more solution or by diluting the initial solution to avoid peaks that are too intense or too weak.[2]
-
Spectrum Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[2]
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms and their connectivity.
Methodology:
-
Sample Preparation: 10-50 mg of 4-Hydroxy-2-methylbenzaldehyde is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[17] Deuterated solvents are used because they do not produce interfering signals in the ¹H-NMR spectrum.[18][19]
-
Filtering and Transfer: The solution is filtered to remove any suspended particles, which can degrade the quality of the spectrum. The clear solution is then transferred to a specialized NMR tube.[17]
-
Spectrum Acquisition: The NMR tube is placed in the NMR spectrometer. The instrument is tuned, and the data (Free Induction Decay or FID) is acquired.
-
Data Processing: The raw data is processed using Fourier transformation to generate the final NMR spectrum. The spectrum is then calibrated, typically using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.[17]
Visualized Workflow: Purification and Characterization
For many applications, particularly in drug development, a highly pure sample of 4-Hydroxy-2-methylbenzaldehyde is required. The following diagram illustrates a standard laboratory workflow for the purification of a crude solid organic compound by recrystallization, followed by characterization to confirm its purity and identity.
Caption: A standard workflow for purifying a solid organic compound and confirming its identity.
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- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
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